molecular formula C15H12IN B15335584 2-(3-Iodophenyl)-1-methylindole

2-(3-Iodophenyl)-1-methylindole

Cat. No.: B15335584
M. Wt: 333.17 g/mol
InChI Key: BEFZEUTXLAUAII-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a 3-iodophenyl group attached to the second position of the indole ring and a methyl group at the first position. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-1-methylindole typically involves the reaction of 3-iodoaniline with indole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-iodoaniline is reacted with a boronic acid derivative of indole under mild conditions . Another method involves the direct iodination of 2-phenyl-1-methylindole using iodine and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-1-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as iodine or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Indoles: Formed through substitution reactions.

    Indole-2,3-diones: Formed through oxidation reactions.

    Indolines: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-1-methylindole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodophenyl)-1-methylindole is unique due to the presence of both the indole ring and the 3-iodophenyl group, which confer distinct chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H12IN

Molecular Weight

333.17 g/mol

IUPAC Name

2-(3-iodophenyl)-1-methylindole

InChI

InChI=1S/C15H12IN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3

InChI Key

BEFZEUTXLAUAII-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)I

Origin of Product

United States

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